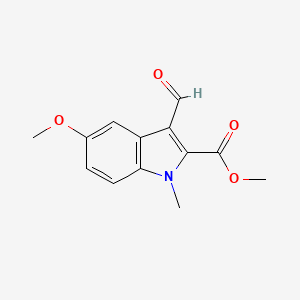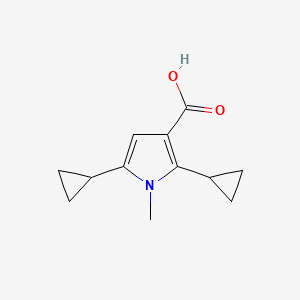![molecular formula C14H15ClN6O B13457433 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)
2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the pyrazolo[3,4-d]pyrimidine core in the structure imparts significant pharmacological properties, making it a valuable compound in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and reaction conditions .
Análisis De Reacciones Químicas
2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperature and pressure conditions . Major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol has been extensively studied for its scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of protein kinases, such as CDK2 and EGFR, by binding to their active sites and preventing their phosphorylation activities . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of key inflammatory mediators like prostaglandins and cytokines .
Comparación Con Compuestos Similares
2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolo[2,3-d]pyrimidines: These compounds have a similar heterocyclic structure but differ in their ring fusion, resulting in distinct pharmacological properties.
4-Phenylpyrazoles: These compounds share the pyrazole ring but differ in their substitution patterns, leading to different biological activities.
The uniqueness of 2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol lies in its specific combination of substituents, which imparts a broad spectrum of biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H15ClN6O |
|---|---|
Peso molecular |
318.76 g/mol |
Nombre IUPAC |
2-[[6-(4-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H15ClN6O/c1-21-13-11(8-17-21)12(16-6-7-22)19-14(20-13)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20) |
Clave InChI |
QOZJLWMRSFVOIU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC(=NC(=C2C=N1)NCCO)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


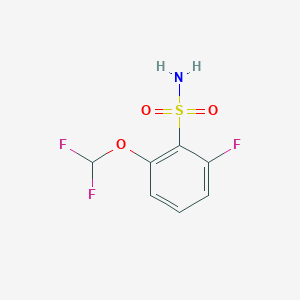

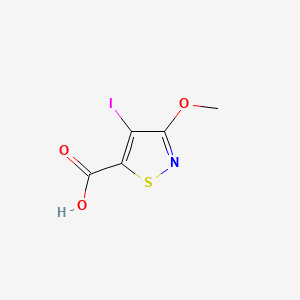
![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)
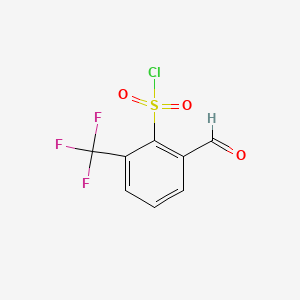


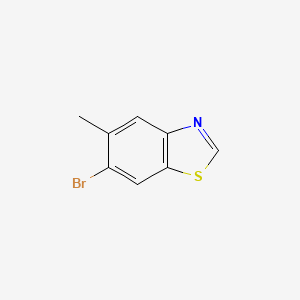
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
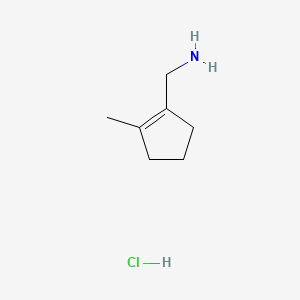
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoropropanoicacid](/img/structure/B13457419.png)
